molecular formula C7H3Cl5 B6286025 2,3-Dichlorobenzotrichloride, 98% CAS No. 84613-97-8

2,3-Dichlorobenzotrichloride, 98%

Cat. No. B6286025
Key on ui cas rn: 84613-97-8
M. Wt: 264.4 g/mol
InChI Key: GKGPLSQWIBJJPC-UHFFFAOYSA-N
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Patent
US06333434B1

Procedure details

62 g of fuming nitric acid were added dropwise to 100 g of 2,3-dichlorobenzotrichloride at −10 to +10° C. in the course of 10 minutes, followed by 62 g of 96% by weight sulphuric acid. The reaction mixture was initially stirred at 20 to 30° C. for 2 hours, then cooled down, discharged onto ice and extracted 3× with 100 ml of dichloromethane each time. The combined organic phases were washed with 100 ml of water, 3×100 ml of saturated aqueous sodium bicarbonate solution and 100 ml of aqueous sodium chloride solution, dried over magnesium sulphate and evaporated. The crude product (99 g, purity 100%, 84.4% of theory) was recrystallized from ethanol to obtain 68 g (=58.2% of theory) of 2,3-dichloro-5-nitro-benzotrichloride (mp. 97 to 99° C.), while the other isomers ended up in the residue.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[C:13]([Cl:16])([Cl:15])[Cl:14].S(=O)(=O)(O)O>>[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([N+:1]([O-:4])=[O:2])=[CH:8][C:7]=1[C:13]([Cl:16])([Cl:14])[Cl:15]

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was initially stirred at 20 to 30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with 100 ml of dichloromethane each time
WASH
Type
WASH
Details
The combined organic phases were washed with 100 ml of water, 3×100 ml of saturated aqueous sodium bicarbonate solution and 100 ml of aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product (99 g, purity 100%, 84.4% of theory) was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 58.2%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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